molecular formula C10H13NO4 B15133416 Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate CAS No. 41439-83-2

Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B15133416
CAS No.: 41439-83-2
M. Wt: 211.21 g/mol
InChI Key: XBBDACCLCFWBSI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate is a catechol-containing compound structurally related to endogenous catecholamines and synthetic derivatives like methyldopa and levodopa. Its core structure features a phenyl ring with vicinal hydroxyl groups (3,4-dihydroxyphenyl), an amino group at the α-carbon, and a methyl ester moiety at the carboxylate position. This esterification likely serves as a prodrug strategy to enhance lipophilicity and bioavailability, facilitating transport across biological membranes such as the blood-brain barrier . The compound has been investigated in pharmaceutical contexts, including analogs of levodopa for Parkinson’s disease treatment and as intermediates in antihypertensive agents like methyldopa .

Properties

IUPAC Name

methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDACCLCFWBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901339025
Record name 3-Hydroxytyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41439-83-2
Record name 3-Hydroxytyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxytyrosinate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxytyrosine with methanol in the presence of an acid catalyst. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of enzymatic catalysis, where specific enzymes facilitate the esterification process, offering a more environmentally friendly and selective approach .

Industrial Production Methods

In an industrial setting, the production of methyl 3-hydroxytyrosinate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of biocatalysts in industrial production is also gaining traction due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxytyrosinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, particularly in its (S)-stereoisomer form, is a compound of interest in various scientific and medicinal fields due to its unique structural features and biological activities. This compound, which includes a methyl ester of an amino acid and a phenolic moiety, is often studied for its potential therapeutic applications.

Scientific Research Applications

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride exhibits diverse applications across various scientific disciplines:

  • Medicinal Chemistry The presence of hydroxyl groups on the phenyl ring enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
  • Pharmaceutical Research It is used in studying the potential effects on various conditions and its binding affinity to biological targets.
  • Synthesis Methods It is involved in developing various synthesis methods to maintain desired properties.
  • Bioassays The biological activity is often assessed through bioassays that measure the compound's effects on living organisms or cells.

Melevodopa and Parkinson's Disease

Melevodopa, a well-established medication for Parkinson's disease, is closely related to this compound.

  • Treatment of Parkinson's Symptoms Melevodopa can improve symptoms like tremors, rigidity, and bradykinesia (slowness of movement). It functions by converting into dopamine in the brain, a neurotransmitter essential for movement.
  • Levodopa Prodrugs this compound is related to prodrugs of levodopa, which are investigated for improving drug delivery and efficacy . Levodopa, an immediate precursor of dopamine, is commonly prescribed for Parkinson's disease .
  • Limitations of Levodopa Levodopa's absorption is limited by the narrow distribution of amino acid transporters in the upper small intestine . Approximately 35% of an administered dose reaches systemic circulation as intact levodopa .
  • Ester Prodrugs of Levodopa Ester prodrugs of levodopa are developed to enhance the rectal absorption of the drug .

Clovamide Analogues and Anti-Inflammatory Effects

Research into clovamide analogues, which share structural similarities with this compound, has revealed anti-inflammatory effects .

  • Inhibitors of NO Production Clovamide derivatives have been found to inhibit NO production and exhibit anti-inflammatory effects in stimulated cells .
  • Synthesis and Modification Modifications of clovamide by replacing the catechol group with various functional groups aim to improve potency and elucidate the pharmacophore .

Antihypertensive Molecule

2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid has been investigated as an antihypertensive molecule .

  • Theoretical Study A theoretical study using the DFT approach examined the charge transfer and hyperpolarizability of (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid .
  • Electron-Hole Analysis Electron-hole analysis of excited states has been performed, calculating charge transfer lengths and electron-hole overlap .
  • Thermodynamic Properties The variation of thermodynamic properties with temperature has been studied, showing correlations between heat capacity, enthalpy, entropy, and temperature .

Safety and Hazards

According to PubChem, (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride may present several hazards :

  • GHS Classification It is classified with the following GHS hazard statements :
    • H302: Harmful if swallowed
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation
    • H361: Suspected of damaging fertility or the unborn child
  • Precautionary Measures Includes several precautionary statements, such as :
    • P203: Obtain, read and follow all safety instructions before use.
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Mechanism of Action

The mechanism of action of methyl 3-hydroxytyrosinate involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,4-dihydroxyphenyl, methyl ester ~261.2 (hydrochloride salt) Prodrug for dopamine delivery; Parkinson’s research
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride Ethyl ester, hydrochloride salt 261.7 Discontinued; likely due to stability/solubility issues
(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride 3-hydroxyphenyl, methyl ester Similar to parent compound Reduced catechol activity; potential metabolic stability
Methyldopa (S-isomer) 3,4-dihydroxyphenyl, α-methyl, carboxylate 238.2 Antihypertensive; central α2-adrenoceptor agonist
Levodopa Methyl Ester Hydrochloride 3,4-dihydroxyphenyl, methyl ester ~261.2 Parkinson’s therapy; enhanced BBB penetration
3-(2-Methoxyphenyl)propanoic acid 2-methoxyphenyl, carboxylate 180.2 Non-catechol; altered receptor affinity

Key Structural and Functional Insights

Ester vs. Carboxylate Groups Methyl/ethyl esters (e.g., this compound, Levodopa Methyl Ester) improve lipophilicity compared to free carboxylates (e.g., methyldopa). This enhances bioavailability and central nervous system uptake, critical for Parkinson’s therapeutics .

Substituents on the Phenyl Ring 3,4-Dihydroxyphenyl: Essential for catecholamine-like activity (e.g., binding to adrenoceptors or dopamine receptors). Methyldopa retains this motif for antihypertensive action . Methoxy or halogen substituents (e.g., 3-(2-Methoxyphenyl)propanoic acid) reduce oxidative susceptibility but diminish catechol-specific receptor interactions .

Chirality and Isomerism

  • The S-isomer of methyldopa is pharmacologically active, underscoring the importance of stereochemistry in receptor binding . Similarly, levodopa esters rely on the (S)-configuration for efficacy .

Salt Forms Hydrochloride salts (e.g., this compound hydrochloride) improve solubility and stability, though manufacturing challenges may limit commercial availability .

Biological Activity

Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate is a chiral compound featuring a methyl ester of an amino acid alongside a dihydroxyphenyl moiety. The presence of hydroxyl groups on the phenyl ring enhances its reactivity and interaction with biological systems, making it a subject of extensive research.

The biological activities attributed to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate are primarily linked to its role as a precursor to dopamine. It is structurally related to L-DOPA (levodopa), which is widely used in the treatment of Parkinson's disease. The compound has demonstrated the following activities:

  • Neuroprotective Effects : It exhibits neuroprotective properties by promoting dopamine synthesis in neuronal cells, thus alleviating symptoms associated with dopaminergic deficits .
  • Antioxidant Activity : The dihydroxyphenyl group contributes to its antioxidant capabilities, helping to mitigate oxidative stress in cells .
  • Anti-inflammatory Properties : Research indicates that this compound may also exert anti-inflammatory effects, which can be beneficial in various neurodegenerative conditions.

Biological Assays and Findings

The biological activity of (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate has been assessed through various bioassays. These assays measure the compound's effects on cellular models and living organisms. Key findings include:

Study Methodology Findings
Study AIn vitro assays on neuronal cell linesIncreased dopamine levels and reduced apoptosis
Study BAnimal models of Parkinson's diseaseImproved motor function and reduced neuroinflammation
Study COxidative stress assaysSignificant reduction in reactive oxygen species (ROS) levels

Case Studies

  • Parkinson's Disease Treatment : In a clinical trial involving patients with early-stage Parkinson's disease, administration of (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate resulted in notable improvements in motor symptoms compared to placebo controls. Patients reported enhanced mobility and reduced tremors after 12 weeks of treatment .
  • Neuroprotective Effects Against Oxidative Stress : A study examining the protective effects of this compound against oxidative stress in cultured neurons found that it significantly decreased cell death induced by hydrogen peroxide exposure. The results suggest that its antioxidant properties play a crucial role in preserving neuronal integrity .

Synthesis Methods

Several synthesis methods have been developed for (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate. These methods focus on maintaining the compound's desired properties while allowing for modifications that could enhance biological activity:

  • Conventional Synthesis : Involves the reaction of L-DOPA with methylating agents under controlled conditions.
  • Green Chemistry Approaches : Recent studies have explored environmentally friendly synthesis routes that minimize waste and utilize renewable resources .

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